![molecular formula C18H16F2N4OS B2414307 2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034353-81-4](/img/structure/B2414307.png)
2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, a difluoromethylsulfanyl group, a pyridinyl group, and a pyrazolyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide and pyridinyl groups might participate in nucleophilic substitution reactions, while the difluoromethylsulfanyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For instance, the presence of the benzamide and pyridinyl groups suggests that this compound might have some degree of polarity and could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Medicinal Applications
- PET Imaging Agents : Synthesis of difluoro-N-methoxy-pyrazolopyridine derivatives for potential application in PET imaging of B-Raf(V600E) in cancers. This research demonstrates the utility of fluorine-substituted benzamides in developing diagnostic tools for oncology (Wang et al., 2013).
- Antimicrobial Agents : Design and synthesis of pyridine and sulfa-drug derivatives exhibit significant antimicrobial activities. This highlights the potential of pyridine-based benzamides in developing new antimicrobial agents (El‐Sayed et al., 2017).
Materials Science
- High Refractive Index Polyimides : Synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and small birefringence, suitable for advanced optical materials (Tapaswi et al., 2015).
Organic Synthesis
- Directing Group for C-H Amination : Discovery of 2-(pyridin-2-yl)aniline as a directing group for sp2 C-H bond amination mediated by cupric acetate, showcasing a novel approach to functionalize benzamide derivatives (Zhao et al., 2017).
- Hybrid Molecules Synthesis : Design, synthesis, and biological evaluation of novel benzoxazole derivatives, linking pyridine and 1,3,4-oxadiazol moieties for potential applications in drug discovery (Fathima et al., 2021).
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4OS/c19-18(20)26-16-4-2-1-3-15(16)17(25)22-9-10-24-12-14(11-23-24)13-5-7-21-8-6-13/h1-8,11-12,18H,9-10H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXTGAPNZILLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

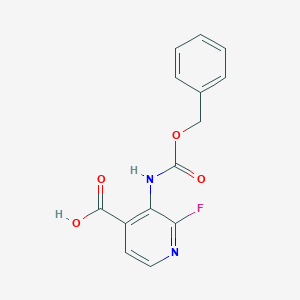
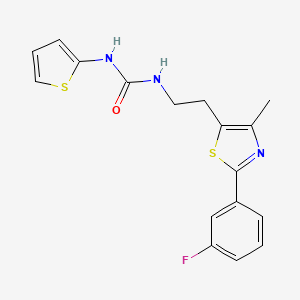
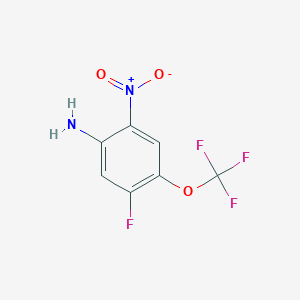

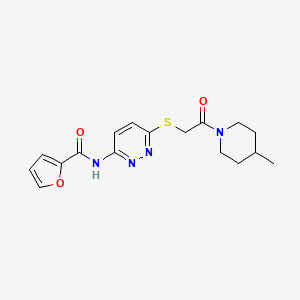
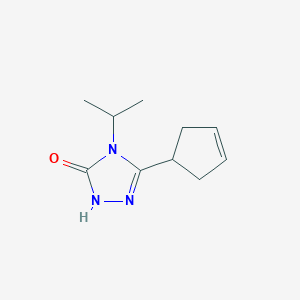
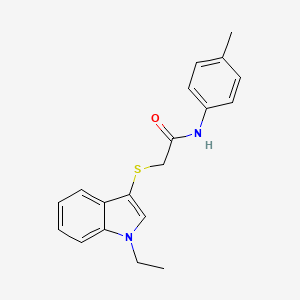
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
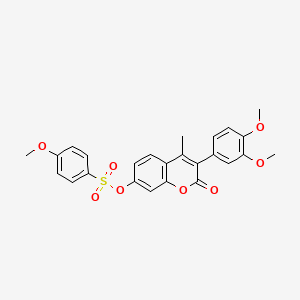
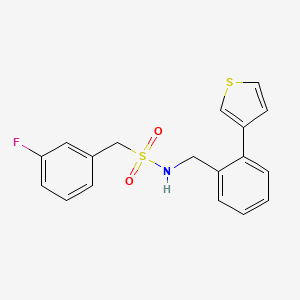
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
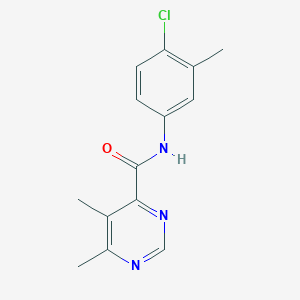
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)